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Compound of Interest

Compound Name: 1-(Bromoacetyl)piperidine

Cat. No.: B154447

This guide provides an in-depth technical overview of 1-(Bromoacetyl)piperidine, a versatile
bifunctional reagent crucial for synthesizing complex molecules in the pharmaceutical and life
sciences sectors. We will explore its chemical identity, physicochemical properties, a detailed
synthesis protocol with mechanistic insights, its core applications in drug development, and
essential safety protocols. This document is intended for researchers, chemists, and drug
development professionals who utilize reactive intermediates to construct novel molecular
entities.

Nomenclature and Chemical Identity

Correctly identifying a chemical reagent is the foundation of reproducible science. 1-
(Bromoacetyl)piperidine is known by several names, and understanding its formal and
common nomenclature is critical for accurate literature searches and procurement.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-
bromo-1-(piperidin-1-yl)ethan-1-one.[1][2][3][4] This systematic name precisely describes the
molecular structure: an ethanone (a two-carbon ketone) substituted with a bromine atom at the
second carbon (C2) and bonded to the nitrogen of a piperidine ring at the first carbon (C1).

Commonly, it is referred to as 1-(Bromoacetyl)piperidine, which is the name most frequently
found in chemical supplier catalogs.[1][3][5] A comprehensive list of its identifiers is provided
below.
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Identifier Value

IUPAC Name 2-bromo-1-(piperidin-1-yl)ethan-1-one[1][3][4]
Common Name 1-(Bromoacetyl)piperidine[1][3][5]

CAS Number 1796-25-4[1][2][3][5][6]

Molecular Formula C7H12BrNOJ[1][3][5][6]

N-(Bromoacetyl)piperidine, 2-Bromo-1-(1-
Synonyms o
piperidinyl)ethanone[1][4]

The chemical structure, depicted below, consists of a piperidine ring N-acylated with a
bromoacetyl group. This bifunctional nature—a reactive a-halo ketone—is the source of its
synthetic utility.

Figure 1: Chemical structure of 1-(Bromoacetyl)piperidine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Bromoacetyl)piperidine is presented
in the table below. These properties are essential for designing experimental conditions, such
as solvent selection and purification methods.
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Property Value Source(s)
Molecular Weight 206.08 g/mol [11[31[5]
Appearance Solid [5]
SMILES 0=C(CBr)N1CCCCC1 [5]

GWJIPNKXIAJCPA-
InChiKey [11[51I7]
UHFFFAOYSA-N

284.7 °C at 760 mmHg

Boiling Point (Predicted) [7]
Density 1.452 g/cm3 (Predicted) [7]
Water Solubility 33,492 mg/L (Predicted) [8]
LogP 1.39 [3]
Topological Polar Surface Area  20.31 A2 [3]

Synthesis and Reaction Mechanism

1-(Bromoacetyl)piperidine is synthesized via a standard nucleophilic acyl substitution
reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the
electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl chloride or
bromoacetyl bromide.

Causality in Protocol Design

The choice of reagents and conditions is dictated by the mechanism.

o Acylating Agent: Bromoacetyl chloride or bromide is used because the halide is an excellent
leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to
nucleophilic attack.

¢ Solvent: An anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran
(THF), is crucial. Protic solvents (like water or alcohols) would compete with piperidine as
nucleophiles, leading to unwanted side products.
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e Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (NEts), is added.
Its role is to scavenge the acidic byproduct (HCI or HBr) generated during the reaction.
Without a base, the acid would protonate the starting piperidine, converting it into a non-
nucleophilic ammonium salt and halting the reaction.

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial
exothermic reaction between the amine and the highly reactive acyl halide. It is then allowed
to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol: Synthesis via N-
Acylation

This protocol is a self-validating system based on established procedures for the N-acylation of
secondary amines.[3][5]

Materials:

Piperidine (1.0 eq)

Bromoacetyl bromide or Bromoacetyl chloride (1.05 eq)
Triethylamine (NEt3) (1.2 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0a4)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:

» Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), add piperidine (1.0 eq) and anhydrous DCM. Begin stirring to ensure complete
dissolution.
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Base Addition: Add triethylamine (1.2 eq) to the solution.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to
moderate the reaction rate.

Acyl Halide Addition: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of
anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution
dropwise to the cooled, stirring piperidine solution over 20-30 minutes. A white precipitate of
triethylammonium hydrobromide will form.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the
starting piperidine spot is no longer visible.

Work-up:
o Quench the reaction by slowly adding deionized water.
o Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

o Wash the organic layer sequentially with saturated aqueous NaHCOs solution (to remove
any remaining acid) and then with brine (to reduce the amount of water in the organic
phase).

o Dry the organic layer over anhydrous MgSOQea, filter, and remove the solvent (DCM) under
reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by silica gel column chromatography
if necessary, though the work-up often yields a product of sufficient purity for subsequent
steps.
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Reaction Phase Work-up & Purification
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Figure 2: Experimental workflow for the synthesis of 1-(Bromoacetyl)piperidine.

Core Applications in Research and Development

The synthetic value of 1-(Bromoacetyl)piperidine stems from its role as a bifunctional
electrophile. It is a key reagent for introducing the piperidinyl-ethanone moiety into molecules.
[6] The piperidine scaffold itself is one of the most prevalent N-heterocycles found in FDA-
approved pharmaceuticals, appearing in drugs targeting a vast range of conditions.[9]

Primary Application: Alkylation of Nucleophiles The compound's primary utility is in the
alkylation of various nucleophiles. The carbon atom bearing the bromine is highly susceptible to
Sn2 attack by soft nucleophiles like thiols (cysteine residues in proteins, thiophenols) and
amines (anilines, alkylamines).[6] This reaction forms a new carbon-nucleophile bond,
effectively tethering the piperidine-containing fragment to a target molecule.

This reactivity is widely exploited in:

e Medicinal Chemistry: For the synthesis of novel drug candidates. It is commonly used to
prepare bioactive compounds such as central nervous system agents and receptor ligands.

[6]

o Chemical Biology: As a covalent probe to label proteins. By incorporating this moiety into a
ligand that binds a specific protein, the bromine can react with a nearby nucleophilic amino
acid residue (e.g., cysteine), forming a permanent covalent bond and enabling target
identification and validation.

o Derivatizing Agent: In analytical chemistry, it can be used to derivatize molecules to improve
their chromatographic properties or detectability.[6]
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Figure 3: General reaction of 1-(Bromoacetyl)piperidine with a nucleophile.

Safety, Handling, and Storage

As a reactive alkylating agent, 1-(Bromoacetyl)piperidine must be handled with appropriate
precautions. It is classified as harmful if swallowed and causes serious eye irritation.[1][2]

Hazard Class GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed[1][2]
o Causes serious eye irritation[1]
Eye Irritation H319
[2]
Signal Word Warning [1112]5]

Safe Handling Procedures:

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood
to avoid inhalation of dust or fumes.[2]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.qg., nitrile), and safety glasses or goggles.[2]

e Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Do not eat, drink, or smoke in the laboratory area.[2]

o Spills: In case of a spill, absorb with an inert material and place it into a suitable, sealed
container for disposal.[2]

Storage Recommendations:
» Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

e For long-term stability, it is recommended to store the compound sealed under dry conditions
at 2-8 °C.[3]

o Keep away from incompatible substances such as strong oxidizing agents and strong bases.
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Conclusion

1-(Bromoacetyl)piperidine is a synthetically valuable building block, prized for its ability to
introduce the pharmaceutically relevant piperidine moiety via alkylation reactions. Its
straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool
for medicinal chemists and chemical biologists. A thorough understanding of its properties,
reaction mechanism, and handling requirements, as detailed in this guide, is paramount for its
safe and effective use in the laboratory to advance research and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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